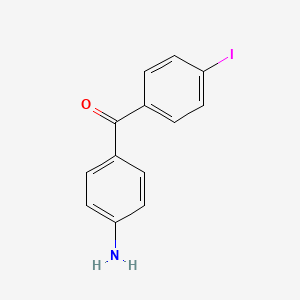

4-(4-Iodobenzoyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOSETFVJQUSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 4 Iodobenzoyl Aniline and Its Derivatives

Direct Acylation Routes for N-Acylation of Aniline (B41778) with 4-Iodobenzoyl Moieties

The most straightforward approach to constructing 4-(4-iodobenzoyl)aniline involves the direct acylation of aniline with a reactive 4-iodobenzoyl derivative. This method focuses on the efficient formation of the amide linkage in a single step.

Utilization of 4-Iodobenzoyl Chloride in Amide Bond Formation

The reaction between aniline and 4-iodobenzoyl chloride stands as a primary and widely used method for the synthesis of this compound. mdpi.comsigmaaldrich.comottokemi.com This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic nitrogen atom of aniline on the electrophilic carbonyl carbon of 4-iodobenzoyl chloride. The high reactivity of the acyl chloride facilitates the rapid formation of the amide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include triethylamine (B128534) or pyridine, which also act as catalysts. The choice of solvent is crucial and often involves aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and prevent unwanted side reactions.

For instance, one reported procedure involves the coupling of 4-chloroaniline (B138754) with 4-iodobenzoyl chloride using 1-ethyl-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. mdpi.com This highlights the adaptability of the acylation reaction with different substituted anilines.

Optimization of Reaction Conditions for Yield and Purity of this compound

Achieving high yields and purity of this compound necessitates careful optimization of reaction parameters. Key factors that influence the outcome of the acylation reaction include temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent.

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Typically room temperature or slightly elevated (e.g., 80°C) | Controls reaction rate and minimizes side product formation. |

| Reaction Time | Varies from a few hours to overnight (e.g., 12 hours) | Ensures complete conversion of starting materials. |

| Base | Triethylamine, Pyridine, Sodium Bicarbonate | Neutralizes HCl byproduct and can catalyze the reaction. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Provides a suitable medium for the reaction and solubilizes reactants. |

For example, a reaction of 3-iodobenzoyl chloride with 4-(trifluoromethoxy)aniline (B150132) was carried out at 80°C for 12 hours under a nitrogen atmosphere to achieve an 88% yield with high purity. Although this example uses a substituted benzoyl chloride, the principles of optimizing temperature and time are directly applicable to the synthesis of this compound. The use of an inert atmosphere like nitrogen is also a common practice to prevent oxidation and other unwanted side reactions.

Indirect Synthetic Pathways Involving Precursors and Post-Synthetic Modification

Indirect routes offer an alternative approach to the synthesis of this compound, often involving the preparation of key precursors followed by their conversion to the final product. These methods provide flexibility, especially when the direct acylation is not feasible or when specific substitution patterns are desired.

Strategies for Functional Group Interconversion on the Iodobenzoyl Moiety

This strategy involves starting with a pre-formed benzanilide (B160483) and subsequently introducing the iodine atom onto the benzoyl ring. A common precursor for this approach would be 4-aminobenzanilide. The introduction of iodine can be achieved through electrophilic aromatic substitution reactions. One of the most effective methods for iodination is the use of iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like nitric acid. The amino group on the aniline ring would likely need to be protected during this step to prevent side reactions.

Another approach could involve the use of a Sandmeyer-type reaction starting from a 4-aminobenzoyl derivative. The amino group can be diazotized using sodium nitrite (B80452) and a strong acid, followed by treatment with potassium iodide to introduce the iodine atom.

Synthesis of Iodinated Aniline Precursors (e.g., 4-Iodoaniline (B139537), 4-Iodonitrobenzene)

An alternative indirect pathway involves the synthesis of an iodinated aniline precursor, which is then acylated with a suitable benzoyl derivative.

Synthesis of 4-Iodoaniline: 4-Iodoaniline can be prepared from aniline through a diazotization reaction followed by treatment with potassium iodide. orgsyn.org Aniline is first diazotized with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). orgsyn.org The resulting diazonium salt is then reacted with a solution of potassium iodide, leading to the substitution of the diazonium group with an iodine atom to yield 4-iodoaniline. orgsyn.org

Synthesis of 4-Iodonitrobenzene: Another important precursor is 4-iodonitrobenzene. This compound can be synthesized from 4-nitroaniline (B120555) via a Sandmeyer-like reaction. tcd.ie 4-Nitroaniline is diazotized using sodium nitrite and sulfuric acid at low temperatures. tcd.ie The subsequent addition of sodium iodide to the diazonium salt solution results in the formation of 4-iodonitrobenzene. tcd.ie The nitro group can then be reduced to an amine using various reducing agents like tin(II) chloride or catalytic hydrogenation to yield 4-iodoaniline, which can then be acylated.

| Precursor | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 4-Iodoaniline | Aniline | NaNO₂, HCl, KI | Diazotization followed by Iodination orgsyn.org |

| 4-Iodonitrobenzene | 4-Nitroaniline | NaNO₂, H₂SO₄, NaI | Diazotization followed by Iodination tcd.ie |

Advanced Coupling Reactions in the Synthesis of this compound Derivatives

Modern synthetic organic chemistry offers a variety of advanced coupling reactions that can be employed for the synthesis of derivatives of this compound. These reactions often provide high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools. For instance, the Suzuki coupling reaction can be used to introduce various aryl or vinyl groups at the 4-position of the iodo-substituted ring of this compound. This allows for the creation of a diverse library of derivatives with different electronic and steric properties. Similarly, the Sonogashira coupling can be used to introduce alkyne functionalities.

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be utilized to form the C-N bond in the final step of the synthesis. This could involve coupling a 4-iodobenzoyl derivative with an aniline or vice versa.

Recent advancements have also explored palladium-catalyzed decarboxylative acylation of anilines. nih.govacs.org This method utilizes a removable directing group on the aniline to achieve ortho-acylation with α-oxocarboxylic acids. nih.govacs.org While not a direct synthesis of the title compound, this methodology highlights the potential for developing novel C-H activation strategies for the synthesis of related acylated anilines.

Palladium-Catalyzed C-N Cross-Coupling Strategies for Substituted Anilines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. wikipedia.orgrsc.org This reaction facilitates the coupling of amines with aryl halides, providing a powerful route to substituted anilines and their derivatives. wikipedia.orgscience.gov The versatility of this method allows for the synthesis of a wide array of N-aryl or N-alkyl anilines under relatively mild conditions, which is a significant advantage over harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.orgacs.org

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.orgscienceopen.com The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. acs.org Sterically hindered and electron-rich ligands have proven to be particularly effective, enabling the coupling of a broad range of substrates. wikipedia.orgacs.org

For the synthesis of derivatives of this compound, this methodology is particularly useful for introducing diverse substituents onto the aniline nitrogen. For instance, coupling this compound with various aryl halides can generate a library of N-aryl derivatives. The choice of ligand, such as the bulky biarylphosphine ligand X-Phos, is crucial for achieving high yields, especially in couplings involving challenging substrates. beilstein-journals.org

Table 1: Illustrative Palladium-Catalyzed C-N Cross-Coupling Reactions for Aniline Derivatives

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-1,2-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 |

| 1-Bromo-4-(tert-butyl)benzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 |

| 4-Bromo-N,N-dimethylaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95 |

| 2-Bromo-1,3-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 99 |

| 2-Bromo-1,4-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 97 |

| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95 |

Data sourced from representative examples of Buchwald-Hartwig amination.

Pseudo-Four Component Reactions Incorporating Iodinated Aniline Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and simplifying procedures. nih.govnih.gov Pseudo-four-component reactions are a subset of MCRs where one of the starting materials may be generated in situ or where two equivalents of a reactant are used. mdpi.com These reactions are powerful tools for rapidly building molecular complexity from simple, readily available starting materials. nih.govscilit.com

While a direct pseudo-four-component synthesis of this compound is not commonly reported, this strategy is highly relevant for constructing complex heterocyclic structures that incorporate an iodinated aniline framework. beilstein-journals.org For example, a consecutive four-component reaction has been developed to synthesize trisubstituted 3-iodoindoles starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. beilstein-journals.orgresearchgate.net This process involves a sequence of alkynylation, cyclization, iodination, and alkylation in a one-pot fashion. beilstein-journals.orgresearchgate.net

Another relevant example is the synthesis of dibenzylated 1,2,3-triazoles derived from aniline. A pseudo-four-component "click" reaction involving the cycloaddition of sodium azide (B81097) to N-(prop-2-ynyl)-benzenamine in the presence of two equivalents of a p-substituted benzyl (B1604629) derivative can selectively produce dibenzylated compounds. mdpi.com This demonstrates the potential to incorporate frameworks like iodinated anilines into complex scaffolds through carefully designed multicomponent strategies.

Table 2: Conceptual Framework for a Pseudo-Component Synthesis

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

|---|---|---|---|---|---|

| Iodoindole Synthesis beilstein-journals.orgresearchgate.net | ortho-Iodoaniline | Terminal Alkyne | N-Iodosuccinimide | Alkyl Halide | 3-Iodoindole |

| Thiazoline Synthesis mdpi.com | Carbonyl Compound (2 equiv.) | Ammonia | Elemental Sulfur | - | Thiazoline |

| Bis(pyrazol-5-ol) Synthesis nih.gov | Arylhydrazine (2 equiv.) | Acetylenedicarboxylate (2 equiv.) | Aromatic Aldehyde | - | Bis(pyrazol-5-ol) |

Copper-Catalyzed Cycloaddition Reactions for Related Iodinated Azole Systems

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org This reaction is known for its reliability, specificity, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecules, including those with applications in medicinal chemistry and materials science. nih.govroyalsocietypublishing.org

This methodology is particularly relevant for synthesizing derivatives of this compound where the core structure is linked to or incorporated into a triazole ring. The synthesis typically involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.netscielo.br

For instance, a derivative can be prepared by reacting an alkyne-functionalized benzophenone (B1666685) with an azide such as 1-(azidomethyl)-4-iodobenzene. scielo.br This approach has been used to create bis(4-(1-(4-iodobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzophenone, a compound that has been investigated for its biological activity. scielo.br The reaction demonstrates the modularity of the CuAAC, allowing for the straightforward conjugation of the iodinated benzyl moiety to a larger molecular scaffold. royalsocietypublishing.org The use of 1-iodoalkynes in CuAAC reactions is also a known strategy, leading to the formation of 5-iodo-1,2,3-triazoles, which are versatile intermediates for further functionalization. nih.govresearchgate.netrsc.org

Table 3: Examples of CuAAC for the Synthesis of Iodinated Triazole Derivatives

| Alkyne | Azide Source | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| bis(4-(prop-2-yn-1-yloxy))benzophenone | 4-Iodobenzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | DCM/H₂O | 65 | scielo.br |

| 1,3-dipropargyl-5-methylpyrimidine-2,4-dione | 4-Iodobenzyl bromide / NaN₃ | Cu(OAc)₂·H₂O / 1,10-phenanthroline | DMF | 86 | nih.gov |

| 3-O-propargyl-α-D-glucofuranose | 4-Iodobenzyl chloride / NaN₃ | Cu-Al mixed oxide / Sodium Ascorbate | EtOH/H₂O | 53 | royalsocietypublishing.org |

Principles of Green Chemistry in the Preparation of Iodinated Aromatic Amides

The synthesis of aromatic amides, including this compound, is a critical transformation in the pharmaceutical and chemical industries. scispace.com Traditionally, these syntheses often rely on coupling reagents or the conversion of carboxylic acids to more reactive acyl chlorides, which can generate significant waste and use hazardous materials. nih.gov Applying the principles of green chemistry seeks to address these issues by designing more sustainable, efficient, and safer chemical processes. numberanalytics.com

Key green chemistry principles relevant to the synthesis of iodinated aromatic amides include:

Atom Economy : Maximizing the incorporation of all reactant atoms into the final product is a core goal. numberanalytics.com Direct catalytic amidation, where a carboxylic acid and an amine are coupled directly with the loss of only water, offers a significant improvement in atom economy compared to methods that use stoichiometric activating agents. nih.govmdpi.com

Catalysis : The use of catalytic rather than stoichiometric reagents reduces waste. Palladium- and copper-catalyzed reactions, as discussed previously, are prime examples. science.govscispace.com Furthermore, developing recyclable catalysts or using biocatalysts like enzymes can further enhance the sustainability of amide synthesis. numberanalytics.com

Safer Solvents and Conditions : A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. numberanalytics.com Efforts are being made to conduct amidation reactions in greener solvents like water, or under solvent-free conditions. numberanalytics.comnih.gov For example, palladium-catalyzed aminations have been successfully performed in aqueous micellar solutions. nih.gov Additionally, using energy-efficient methods like microwave-assisted synthesis can reduce reaction times and energy consumption. beilstein-journals.org

Renewable Feedstocks : While many starting materials are derived from petrochemicals, there is growing interest in using renewable, biomass-based feedstocks. Research into the conversion of lignin, a major component of biomass, into aromatic compounds for amide synthesis represents a promising frontier. nih.gov

Waste Prevention : Designing syntheses to minimize byproducts is fundamental. numberanalytics.com Carbonylative amidation of aryl halides, which uses carbon monoxide as a C1 source, can be an alternative that aligns with green chemistry principles by building complexity efficiently. scispace.comrsc.org

Table 4: Comparison of Traditional vs. Greener Amide Synthesis Approaches

| Principle | Traditional Method (e.g., Acyl Chloride) | Greener Alternative |

|---|---|---|

| Atom Economy | Low (generates stoichiometric salt waste) | High (e.g., direct catalytic amidation, generates only water) nih.gov |

| Reagents | Stoichiometric, often hazardous (e.g., SOCl₂) | Catalytic (e.g., Pd catalysts, enzymes), often recyclable numberanalytics.comnih.gov |

| Solvents | Often uses chlorinated or polar aprotic solvents (e.g., DCM, DMF) | Water, bio-based solvents, or solvent-free conditions numberanalytics.comnih.gov |

| Energy | Can require prolonged heating under reflux | Microwave-assisted synthesis, reactions at ambient temperature beilstein-journals.org |

| Safety | Uses corrosive and toxic reagents | Employs less hazardous materials and milder conditions numberanalytics.com |

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally benign, safer, and more economically viable.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Iodobenzoyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of 4-(4-Iodobenzoyl)aniline provides precise information about the electronic environment of the hydrogen atoms within the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the aromatic protons of the two phenyl rings exhibit distinct signals due to the differing electronic effects of the amino (-NH₂) and iodo (-I) substituents.

The protons on the phenyl ring bearing the amino group are generally shifted to a higher field (lower ppm values) compared to those on the iodinated ring. This is due to the electron-donating nature of the amino group, which increases the electron density on its attached phenyl ring, thus shielding the protons from the external magnetic field. Conversely, the iodine atom is electron-withdrawing, which deshields the protons on its ring, causing them to resonate at a lower field.

A detailed assignment of the proton signals for a related compound, (2-aminophenyl)(4-iodophenyl)methanone, shows the protons of the iodinated ring appearing as a doublet at approximately 7.82 ppm, while the protons of the aminophenyl ring appear in a more complex multiplet pattern between 6.60 and 7.41 ppm. rsc.org The amino group protons typically appear as a broad singlet, in this case at 6.10 ppm, due to quadrupole broadening and potential hydrogen exchange. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data for (2-aminophenyl)(4-iodophenyl)methanone in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Iodophenyl) | 7.82 | Doublet | 8.4 |

| Aromatic (Aminophenyl) | 7.36 - 7.41 | Multiplet | - |

| Aromatic (Aminophenyl) | 7.30 | Triplet | 7.7 |

| Aromatic (Aminophenyl) | 6.74 | Doublet | 8.3 |

| Aromatic (Aminophenyl) | 6.60 | Triplet | 7.6 |

Note: Data is for the related isomer (2-aminophenyl)(4-iodophenyl)methanone and serves as a close approximation. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Aromatic Ring Carbon Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbonyl carbon (C=O) is characteristically found at a very low field, typically in the range of 190-200 ppm. For (2-aminophenyl)(4-iodophenyl)methanone, this signal appears at 198.0 ppm. rsc.org The carbon atom attached to the iodine (C-I) is also significantly shifted and for this related compound is observed at 98.1 ppm. rsc.org The carbons of the aminophenyl ring are generally found at higher fields compared to those of the iodinated ring due to the shielding effect of the amino group. The carbon directly attached to the amino group (C-N) is typically observed in the range of 140-150 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for (2-aminophenyl)(4-iodophenyl)methanone in CDCl₃

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 198.0 |

| Aromatic (C-I) | 98.1 |

| Aromatic (C-NH₂) | 151.1 |

| Aromatic (Iodophenyl) | 137.4, 130.7 |

| Aromatic (Aminophenyl) | 134.6, 134.3, 117.7, 117.2, 115.7 |

Note: Data is for the related isomer (2-aminophenyl)(4-iodophenyl)methanone and serves as a close approximation. rsc.org

Solid-State NMR Applications for Conformational Analysis and Polymorphism in Related Iodinated Systems

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase. nih.govyoutube.com Unlike solution-state NMR, which provides an average structure, ssNMR can provide information about molecular conformation, polymorphism (the ability of a solid material to exist in more than one form or crystal structure), and intermolecular interactions in crystalline and amorphous solids. youtube.comnih.gov

Furthermore, ssNMR is highly sensitive to the local environment of the nuclei, making it an excellent tool for identifying and characterizing different polymorphic forms. nih.gov Each polymorph will have a unique crystal lattice and, consequently, a distinct ssNMR spectrum, allowing for the differentiation and structural analysis of various solid-state forms. nih.gov Studies on related systems demonstrate the power of ssNMR in understanding the molecular-level structure and packing in organic solids. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Characterization

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

The amino group (-NH₂) gives rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. For instance, in the closely related (2-aminophenyl)(4-iodophenyl)methanone, these bands are observed at 3420 and 3331 cm⁻¹. rsc.org The carbonyl group (C=O) exhibits a strong, sharp absorption band typically between 1630 and 1680 cm⁻¹ for aromatic ketones. In the aforementioned related compound, this peak is found at 1623 cm⁻¹. rsc.org

The aromatic rings show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. Other important bands include the C-N stretching vibration, which is usually found in the 1250-1350 cm⁻¹ range. researchgate.net

Table 3: Key FT-IR Absorption Bands for (2-aminophenyl)(4-iodophenyl)methanone

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3420 | Medium-Strong |

| N-H Symmetric Stretch | 3331 | Medium-Strong |

| C=O Stretch | 1623 | Strong |

| Aromatic C=C Stretch | 1595, 1541, 1508 | Medium-Strong |

Note: Data is for the related isomer (2-aminophenyl)(4-iodophenyl)methanone and serves as a close approximation. rsc.org

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular formula is C₁₃H₁₀INO, which corresponds to a molecular weight of approximately 323.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 324, considering the most common isotopes. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For the related isomer, (2-aminophenyl)(4-iodophenyl)methanone, the [M+H]⁺ ion was observed at m/z 323.9874, which is in close agreement with the calculated value of 323.9880. rsc.org

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of several characteristic fragment ions. Key fragments would likely include the 4-iodobenzoyl cation ([C₇H₄IO]⁺) and the 4-aminophenyl cation ([C₆H₆N]⁺). Another prominent fragment often observed in the mass spectra of aminobenzophenones is the 4-aminobenzoyl cation at m/z 120. nih.gov The presence of the iodine atom would also give a characteristic isotopic pattern due to its single stable isotope, ¹²⁷I.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical tool for the confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecular formula from a list of possibilities.

For this compound, with the molecular formula C₁₃H₁₀INO, HRMS is used to verify the presence and ratio of carbon, hydrogen, iodine, nitrogen, and oxygen atoms. The technique can distinguish the compound's exact mass from that of other isomers or compounds with the same nominal mass but different elemental compositions. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. The experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. mdpi.comrsc.org A close match between the calculated and observed mass provides unequivocal evidence for the proposed molecular formula.

Table 1: HRMS Data for this compound This interactive table presents the theoretical exact mass for the protonated molecular ion [M+H]⁺ of this compound. An experimental HRMS analysis would aim to measure a value that matches this calculated mass with minimal error.

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₁₃H₁₀INO | [C₁₃H₁₁INO]⁺ | 323.9856 |

X-ray Crystallography and Solid-State Structural Analysis

While HRMS confirms what atoms are in the molecule, X-ray crystallography reveals where these atoms are located in three-dimensional space. This powerful technique provides definitive information on molecular structure, conformation, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. The analysis of single crystals of this compound would yield precise bond lengths, bond angles, and torsional angles, offering a complete picture of its solid-state form.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons within the crystal diffract this beam into a unique, three-dimensional pattern of reflections. By analyzing the position and intensity of these diffracted spots, researchers can construct an electron density map of the molecule and, from that, determine the precise coordinates of each atom.

This analysis reveals the crystal system, space group, and unit cell dimensions. For instance, analysis of a related compound, 2-Iodo-N-(4-nitrophenyl)benzamide, showed it crystallizes in the monoclinic system with the space group P2₁/c. iucr.org Similar detailed information would be obtained for this compound, providing an unambiguous structural proof.

Table 2: Representative Crystal Data for a Benzamide Derivative This table shows example crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on a compound analogous to this compound. iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3792 |

| b (Å) | 13.6412 |

| c (Å) | 9.8265 |

| β (°) | 107.3830 |

| Volume (ų) | 1327.74 |

| Z (Molecules/Unit Cell) | 4 |

Analysis of Intermolecular Interactions: Halogen Bonding, Hydrogen Bonding, and Van der Waals Forces

The arrangement of molecules within a crystal lattice is directed by a combination of non-covalent intermolecular forces. au.dk For this compound, the key functional groups—the amine (N-H), the carbonyl (C=O), and the carbon-iodine (C-I) bond—are all expected to participate in significant intermolecular interactions.

Halogen Bonding: The iodine atom on the benzoyl ring is a potential halogen bond donor. Due to the electron-withdrawing nature of the adjacent carbonyl group, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) that can interact favorably with a Lewis basic site, such as the carbonyl oxygen or the amine nitrogen of a neighboring molecule. nih.goviucr.org These C-I···O or C-I···N interactions are highly directional and can play a crucial role in forming specific supramolecular assemblies.

Van der Waals Forces and π-π Stacking: The aromatic rings contribute to the crystal's stability through van der Waals forces and potential π-π stacking interactions, where the electron-rich π systems of adjacent phenyl rings align. iucr.org

Table 3: Principal Intermolecular Interactions in the Crystal Lattice This interactive table outlines the expected intermolecular forces, their donor/acceptor pairs, and their significance in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Amine) | O=C (Carbonyl) | Primary structural motif, forms chains or sheets. |

| Halogen Bond | C-I (Iodophenyl) | O=C or N-H | Directs molecular assembly, highly directional. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to packing efficiency and stability. |

Conformational Preferences and Torsional Angles in the Crystalline State

This dihedral angle is influenced by a balance of steric hindrance between the rings and the electronic effects of conjugation. In the crystalline state, the molecule adopts a specific, low-energy conformation that allows for optimal packing and intermolecular interactions. Analysis of the crystal structure would provide precise values for all torsional angles, revealing the molecule's preferred three-dimensional shape in the solid state. researchgate.net

| Torsion Angle | Atom Sequence (Example) | Description | Expected Conformation |

| ω₁ | C(iodophenyl)-C(carbonyl)-N(amine)-C(aniline) | Defines the planarity of the amide bond. | Typically near 180° (trans). |

| τ₁ | C(iodophenyl)-C(iodophenyl)-C(carbonyl)-N(amine) | Describes the rotation of the iodobenzoyl group. | Non-zero, indicating a twist relative to the amide. |

| τ₂ | C(carbonyl)-N(amine)-C(aniline)-C(aniline) | Describes the rotation of the aniline (B41778) ring. | Non-zero, indicating a twist relative to the amide. |

Reactivity, Derivatization, and Functionalization Studies of 4 4 Iodobenzoyl Aniline

Chemical Reactivity of the Amide Linkage in 4-(4-Iodobenzoyl)aniline

The amide bond in this compound, while generally stable, can undergo specific chemical transformations under appropriate conditions. The reactivity of this linkage is crucial for both the degradation and the further modification of the molecule.

The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-iodobenzoic acid and p-phenylenediamine. However, a more synthetically useful transformation is the reduction of the amide to an amine. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the corresponding amine, yielding 4-iodo-N-(4-aminobenzyl)aniline. masterorganicchemistry.comyoutube.com

Recent advancements in catalysis have provided alternative methods for amide reduction that offer milder reaction conditions and greater functional group tolerance. organic-chemistry.org These methods often employ silanes as the reducing agent in the presence of a transition metal catalyst. organic-chemistry.org

The stability of the amide bond is a key feature, and its formation is a fundamental reaction in organic synthesis. The reaction of an activated carboxylic acid, such as an acyl chloride or an acid anhydride, with an aniline (B41778) is a common method for forming such a bond. nih.gov The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of the amide bond between a carboxylic acid and an amine under mild conditions. nih.gov While aniline and its derivatives can be less reactive in these couplings, appropriate reagents and conditions can drive the reaction to completion. nih.govresearchgate.net

Transformations Involving the Iodoaryl Moiety

The iodoaryl group is a highly versatile handle for a wide array of chemical modifications, including isotopic labeling, cross-coupling reactions, and reactions with hypervalent iodine reagents.

Halogen exchange reactions, particularly the Finkelstein reaction, provide a method for replacing the iodine atom in this compound with another halogen. wikipedia.orgfrontiersin.org This type of reaction is an SN2 process involving the exchange of one halogen for another. wikipedia.org Such transformations are invaluable for introducing isotopes, such as radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), into the molecule for use in radiolabeling and imaging studies. nih.gov The reaction can be driven to completion by taking advantage of the differential solubility of the resulting halide salts. wikipedia.org

Metal-mediated halogen exchange reactions have also been developed, offering alternative pathways for this transformation. nih.govdntb.gov.uascience.gov For instance, copper-catalyzed halogen exchange has been shown to be an effective method for converting aryl bromides to aryl iodides, and similar principles can be applied to the exchange of iodine. mdma.ch Palladium(I) dimer-mediated halogen exchange of aryl iodides has also been studied, providing insights into the reaction mechanism. acs.org These studies are crucial for understanding the fundamental reactivity of aryl iodides and for designing new synthetic methodologies. acs.orgresearchgate.net

The carbon-iodine bond in this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The Suzuki-Miyaura coupling is a prominent example, where the iodoaryl group is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.net This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their esters. nih.gov

The general mechanism of the Suzuki coupling involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

| Cross-Coupling Reaction | Reactant | Catalyst | Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 4-(4-Phenylbenzoyl)aniline |

| Heck Coupling | Styrene | Pd(OAc)₂ | 4-(4-Styrylbenzoyl)aniline |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 4-(4-(Phenylethynyl)benzoyl)aniline |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP | 4-(4-(Morpholin-4-yl)benzoyl)aniline |

This table provides examples of potential cross-coupling reactions with this compound based on the known reactivity of aryl iodides.

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. researchgate.netprinceton.edu These reagents, such as (diacetoxyiodo)arenes, can act as electrophilic sources of the aryl group.

A particularly interesting application of hypervalent iodine chemistry is the formation of iodonium (B1229267) ylides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These are compounds containing a formal double bond between the iodine and a carbanion, and they serve as valuable carbene precursors in a variety of transformations, including cyclopropanations and C-H insertion reactions. digitellinc.comsnnu.edu.cn The formation of an iodonium ylide from this compound would involve the reaction of a corresponding hypervalent iodine derivative with a suitable carbon nucleophile, such as a malonate ester, under basic conditions. digitellinc.com The stability and reactivity of the resulting ylide would be influenced by the nature of the substituents on the carbanionic carbon. beilstein-journals.orgdigitellinc.com

Modification of the Aniline Moiety in this compound

The primary amino group of the aniline moiety in this compound is a nucleophilic site that can readily undergo alkylation and acylation reactions.

N-alkylation of the aniline moiety can be achieved through various methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination, are often preferred. This involves the reaction of the aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Catalytic methods for N-alkylation using alcohols as alkylating agents have also been developed, offering a more atom-economical and environmentally friendly approach. nih.govrsc.org These reactions are often catalyzed by transition metal complexes. nih.govrsc.orggoogle.com

N-acylation of the aniline group is a straightforward and high-yielding reaction. It is typically carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. pearson.comorganic-chemistry.org This reaction is often used to protect the amino group during other transformations or to introduce specific acyl groups to modify the properties of the molecule. researchgate.net The resulting amide is generally more stable and less nucleophilic than the parent amine. A variety of N-acylated derivatives can be synthesized using this method. nih.govbeilstein-journals.org

| Reaction Type | Reagent | Product |

| N-Alkylation | Methyl iodide | 4-(4-Iodobenzoyl)-N-methylaniline |

| N-Alkylation | Benzaldehyde, NaBH₃CN | 4-(4-Iodobenzoyl)-N-benzylaniline |

| N-Acylation | Acetyl chloride | N-(4-(4-Iodobenzoyl)phenyl)acetamide |

| N-Acylation | Benzoyl chloride | N-(4-(4-Iodobenzoyl)phenyl)benzamide |

This table provides examples of N-alkylation and N-acylation reactions that can be performed on the aniline moiety of this compound.

Formation of Schiff Bases from Aniline Derivatives for Ligand Development

The primary amine of the aniline moiety in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. ijcrcps.comderpharmachemica.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, to yield a compound containing a carbon-nitrogen double bond (-C=N-). jetir.org The formation of Schiff bases is a versatile and widely employed method for the synthesis of organic compounds with diverse applications, particularly in the development of ligands for coordination chemistry. jetir.org

The general synthesis of a Schiff base from an aniline derivative is typically carried out by refluxing a mixture of the aniline and the corresponding aldehyde or ketone in a suitable solvent, such as ethanol. ijcrcps.comderpharmachemica.com The reaction is often catalyzed by the addition of a few drops of acid, such as glacial acetic acid. jetir.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). ijcrcps.com

The resulting Schiff base ligands can coordinate to metal ions through the imine nitrogen and potentially other donor atoms within the molecule, forming stable metal complexes. The electronic and steric properties of the Schiff base ligand, which can be fine-tuned by the choice of the aldehyde or ketone precursor, play a crucial role in determining the properties of the resulting metal complex.

While specific studies on Schiff bases derived directly from this compound are not extensively documented in the reviewed literature, the principles of their formation can be inferred from studies on analogous compounds like 4-iodoaniline (B139537). For instance, the condensation of 4-iodoaniline with 4-methoxybenzaldehyde (B44291) yields 4-Iodo-N-(4-methoxybenzylidene)aniline. A similar reaction with this compound would produce a more complex Schiff base, incorporating the benzoyl moiety.

Table 1: Representative Conditions for Schiff Base Synthesis from Aniline Derivatives

| Aniline Derivative | Carbonyl Compound | Solvent | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Aniline | 4-chlorobenzaldehyde | Ethanol | Hydrochloric acid | Reflux, 2.5 hours | ijcrcps.com |

| 4,4'-methylenedianiline | Benzaldehyde | Ethanol | Not specified | Not specified | derpharmachemica.com |

| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol | Glacial acetic acid | Reflux | jetir.org |

Selective Functionalization Strategies for Multi-Functional this compound Derivatives

The presence of multiple functional groups in this compound presents both a challenge and an opportunity for its selective functionalization. The development of synthetic strategies that can target one functional group while leaving the others intact is crucial for the synthesis of complex molecules.

The aryl iodide moiety is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling can be employed to introduce a new aryl or vinyl group at the position of the iodine atom by reacting with a boronic acid in the presence of a palladium catalyst and a base. Similarly, the Heck reaction allows for the formation of a carbon-carbon bond with an alkene, and the Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond with an amine. nih.govnih.gov

The amino group of the aniline moiety can direct the functionalization of the aromatic ring. Palladium-catalyzed C-H activation strategies have been developed for the selective functionalization of aniline derivatives at the ortho, meta, or para positions. For example, the use of specific ligands can direct the ortho-arylation of unprotected anilines. nih.gov Non-directed, para-selective C-H alkynylation of aniline derivatives has also been achieved using a Pd/S,O-ligand-based catalyst. nih.gov Furthermore, meta-C-H arylation of anilines can be accomplished using a norbornene-mediated relay strategy. nih.gov

The benzophenone (B1666685) carbonyl group can also be a site for functionalization. It can undergo nucleophilic addition reactions with organometallic reagents or be reduced to a secondary alcohol. The electron-withdrawing nature of the carbonyl group also influences the reactivity of the aromatic rings.

The selective functionalization of this compound would depend on the careful choice of reaction conditions, catalysts, and protecting groups to achieve the desired chemo- and regioselectivity. For instance, the amino group could be protected as an amide to decrease its nucleophilicity and directing ability during reactions targeting the aryl iodide. Conversely, the high reactivity of the aryl iodide in cross-coupling reactions could be exploited before modifying the amino or carbonyl groups.

Table 2: Potential Selective Functionalization Reactions for this compound Derivatives

| Functional Group Targeted | Reaction Type | Potential Reagents and Catalysts | Expected Product Type | Reference |

|---|---|---|---|---|

| Aryl Iodide | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | nih.gov |

| Aryl Iodide | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Diaryl amine derivative | nih.gov |

| Aniline (C-H bond) | Ortho-Arylation | Aryl halide, Pd catalyst, Ligand | Ortho-arylated aniline derivative | nih.gov |

| Aniline (C-H bond) | Para-Alkynylation | Alkyne, Pd/S,O-ligand catalyst | Para-alkynylated aniline derivative | nih.gov |

| Aniline (C-H bond) | Meta-Arylation | Aryl iodide, Pd catalyst, Norbornene mediator | Meta-arylated aniline derivative | nih.gov |

Advanced Computational Chemistry and Theoretical Investigations of 4 4 Iodobenzoyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving organic molecules. This approach can be used to map the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition states that connect them. For 4-(4-Iodobenzoyl)aniline, DFT calculations can elucidate the pathways of various potential reactions, such as electrophilic aromatic substitution on the aniline (B41778) ring or nucleophilic addition to the carbonyl carbon.

By computing the energy of transition states, activation barriers can be determined, offering predictions about reaction kinetics. For instance, the mechanism for the acylation of other amines or the substitution of the iodine atom can be modeled. DFT calculations can clarify whether a reaction proceeds through a concerted or a stepwise mechanism. In a stepwise process, the geometry and stability of any intermediates, such as zwitterionic or radical species, can be thoroughly characterized. The accuracy of these predictions is often enhanced by selecting appropriate functionals and basis sets that account for the specific electronic environment of the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom, making this region susceptible to attack by electrophiles. The LUMO is likely centered on the electron-withdrawing benzoyl portion, specifically the carbonyl group and the iodinated phenyl ring, indicating these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a large gap implies high stability and low reactivity.

Analysis of charge distribution provides further detail on reactive sites. Methods like Mulliken population analysis can assign partial atomic charges to each atom in the molecule. This reveals the electrostatic potential across the structure. A Molecular Electrostatic Potential (MESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Theoretical Electronic Properties of this compound

| Property | Predicted Location / Value | Significance |

|---|---|---|

| HOMO | Primarily on the aniline moiety | Site of electrophilic attack |

| LUMO | Primarily on the iodobenzoyl moiety | Site of nucleophilic attack |

| HOMO-LUMO Gap | ~4-5 eV (Typical for similar molecules) | Indicator of chemical stability and reactivity |

| Negative MESP | Carbonyl oxygen, Aniline nitrogen | Nucleophilic centers |

| Positive MESP | Carbonyl carbon, Aniline hydrogens | Electrophilic centers |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and intermolecular interactions.

For this compound, a key flexible bond is the amide C-N bond and the bond connecting the carbonyl group to the iodinated ring. MD simulations can reveal the preferred rotational angles (dihedrals) around these bonds and the energy barriers between different conformations (rotamers). This analysis helps to understand the molecule's flexibility and the predominant shapes it adopts in different environments, such as in various solvents.

Furthermore, MD simulations can effectively model intermolecular interactions. By simulating multiple this compound molecules, one can study self-assembly phenomena, such as π-π stacking between the phenyl rings or the formation of hydrogen bonds between the amine (N-H) of one molecule and the carbonyl oxygen (C=O) of another. These simulations are crucial for predicting how the molecule will behave in a condensed phase, which is vital for materials science applications.

Theoretical Studies on Halogen Bonding Interactions Involving the Iodinated Phenyl Ring

The presence of an iodine atom on one of the phenyl rings makes this compound a prime candidate for forming halogen bonds (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor), such as a Lewis base.

Theoretical studies have established that the electron density around a covalently bonded halogen atom is anisotropic. Along the extension of the C-I bond axis, there is a region of depleted electron density known as a σ-hole, which carries a positive electrostatic potential. This electrophilic σ-hole can interact attractively with electron-rich atoms like oxygen, nitrogen, or even π-systems. The strength of this interaction can be comparable to that of a conventional hydrogen bond.

For this compound, the iodine atom can act as a potent halogen bond donor. Theoretical calculations can predict the geometry and energy of these interactions. Key characteristics of the C-I···B halogen bond (where B is a Lewis base) are:

Directionality : The C-I···B angle is typically close to 180°.

Distance : The I···B distance is shorter than the sum of the van der Waals radii of the iodine and acceptor atoms.

Strength : The interaction energy, which can be calculated using high-level quantum methods, depends on the electron-withdrawing power of the group attached to the halogen and the nucleophilicity of the acceptor.

These theoretical insights are critical for crystal engineering, where halogen bonding can be used to design supramolecular architectures with specific topologies and properties.

Table 2: Characteristics of Iodine-Mediated Halogen Bonding

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Interaction Type | σ-hole interaction (Lewis acid-base) | C–I···B |

| Bond Angle (C–I···B) | Highly directional | ~180° |

| Bond Distance (I···B) | Less than sum of van der Waals radii | ~2.8 - 3.5 Å |

| Bond Strength | Comparable to hydrogen bonds | -13 to -21 kJ mol⁻¹ |

Prediction of Spectroscopic Properties (NMR, IR) from First Principles

Quantum chemical calculations allow for the accurate prediction of spectroscopic properties from first principles, providing a powerful tool for structure verification and spectral assignment.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, DFT calculations can predict the frequencies for key functional groups:

N-H stretching of the amine group.

C=O stretching of the carbonyl group.

C-N stretching of the amide linkage.

C-I stretching of the iodinated ring.

Aromatic C-H and C=C vibrations.

Comparing the computed spectrum with experimental data can confirm the molecular structure and aid in the assignment of complex spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed on the optimized geometry of the molecule, and the computed magnetic shielding constants are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). These predictions are valuable for assigning specific peaks to individual protons and carbon atoms in the molecule, which can be challenging for complex structures based on experimental data alone.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for Key Functional Groups

| Functional Group | Spectroscopic Technique | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| Amine (N-H) | IR Frequency (cm⁻¹) | ~3400-3500 | 3300-3500 |

| Carbonyl (C=O) | IR Frequency (cm⁻¹) | ~1650 | 1630-1680 |

| Amine (N-H) | ¹H NMR Chemical Shift (ppm) | ~4.0-5.0 | 3.5-5.5 (broad) |

| Aromatic (C-H) | ¹H NMR Chemical Shift (ppm) | ~6.5-8.0 | 6.5-8.0 |

Applications of 4 4 Iodobenzoyl Aniline in Specialized Chemical Fields

The bifunctional nature of 4-(4-Iodobenzoyl)aniline, characterized by an aniline (B41778) moiety and an iodobenzoyl group, makes it a valuable precursor and building block in several advanced areas of chemical research and development. Its applications are particularly notable in the fields of radiochemistry for medical imaging and in materials science for the creation of functional polymers and porous materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Iodobenzoyl)aniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves iodination of benzoyl-aniline precursors or coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. For example, iodobenzoyl derivatives are often synthesized via nucleophilic aromatic substitution with iodine sources (e.g., I₂/KI in acidic media). To optimize purity, column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization in ethanol/water mixtures are recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and iodobenzoyl substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (iodine has a distinct isotopic signature).

- X-ray Diffraction (XRD) : Resolves structural ambiguities in crystalline forms .

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent oxidative degradation. Monitor reactivity with common nucleophiles (e.g., thiols, amines) via TLC or HPLC, as the iodobenzoyl group may undergo substitution under basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer : Use cell-based assays (e.g., MTT or ATP-luciferase) with cancer cell lines (e.g., MCF-7, MDA-MB-468) at concentrations ranging 1–100 μM. Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3). Dose-response curves and IC₅₀ calculations are critical .

Q. What strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Combine experimental (XRD, NOESY NMR) and computational methods (DFT calculations). For example, DFT-optimized molecular geometries can predict NMR chemical shifts, which are compared to experimental data to confirm regiochemistry .

Q. How should contradictory data in pharmacological studies be analyzed?

- Methodological Answer : Cross-validate results by:

- Replicating assays under standardized conditions (pH, temperature).

- Assessing compound purity via HPLC (>95%).

- Testing metabolite interference (e.g., using liver microsomes). Contradictions may arise from assay sensitivity (e.g., luminescence vs. colorimetric readouts) or cell-line heterogeneity .

Q. What mechanistic studies elucidate the biological action of this compound?

- Methodological Answer : Employ:

- Molecular Docking : Screen against targets like tyrosine kinases or tubulin using AutoDock Vina.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins.

- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) via stopped-flow spectroscopy .

Q. How can synthesis scalability be improved without compromising yield?

- Methodological Answer : Optimize catalytic systems (e.g., Pd(OAc)₂/XPhos for coupling reactions) and use flow chemistry for continuous iodination. Monitor reaction progress in real-time via in-line FTIR. Scale-up trials (>10 mmol) require solvent recycling (e.g., toluene) and automated purification systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.